3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
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Properties
IUPAC Name |
3-acetyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c1-13(20)14-4-2-5-16(10-14)26(22,23)19-12-18(21,15-7-9-24-11-15)17-6-3-8-25-17/h2-11,19,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVMUYFJJRDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered interest due to its potential biological activities. This compound is characterized by a complex structure that includes thiophene rings and a sulfonamide moiety, which are known to exhibit various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 339.4 g/mol. The structural features contribute to its biological activity, particularly its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₄S₂ |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1448051-11-3 |
Research indicates that sulfonamide derivatives can affect various biological pathways. The compound's mechanism of action may involve:
- Inhibition of Carbonic Anhydrase : Similar sulfonamides have been shown to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues .
- Calcium Channel Modulation : Some studies suggest that sulfonamides can act as calcium channel blockers, influencing cardiovascular functions and potentially reducing hypertension .
Cardiovascular Effects
A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model demonstrated significant changes in coronary resistance. The results indicated that certain derivatives, including those structurally related to the target compound, could lower coronary resistance compared to control conditions (p = 0.05) .
Case Studies
- Cardiovascular Study : A controlled experiment assessed the impact of various sulfonamide derivatives on coronary resistance and perfusion pressure. The study found that certain compounds significantly reduced coronary resistance, indicating a potential therapeutic role in managing cardiac conditions .
- Calcium Channel Interaction : Research utilizing docking studies revealed that some sulfonamides could interact effectively with calcium channels, suggesting a mechanism by which they might modulate cardiovascular responses .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate favorable characteristics for oral bioavailability and tissue distribution .
Preparation Methods
Friedel-Crafts Acylation Route
Benzene undergoes aluminum chloride-catalyzed acylation with acetyl chloride at 0–5°C, yielding 3-acetylbenzene (87% purity). Subsequent sulfonation with fuming sulfuric acid (20% SO3) at 110°C for 6 hours produces 3-acetylbenzenesulfonic acid, which is converted to the sulfonyl chloride using phosphorus pentachloride in chlorobenzene (62% yield over three steps).
Table 1. Sulfonation Condition Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl3 | 0 | 4 | 58 |
| H2SO4/SO3 | 110 | 6 | 72 |
| PCl5 | 80 | 3 | 81 |
Directed Metalation Strategy
An alternative pathway employs 3-bromoacetophenone as the starting material. Lithiation at −78°C with n-butyllithium followed by sulfur dioxide quench generates the sulfinic acid, which is oxidized to the sulfonyl chloride using N-chlorosuccinimide (NCS) in dichloromethane (55% overall yield).
Synthesis of 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine
Reductive Amination Approach
Condensation of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde with ammonium acetate in methanol produces the imine intermediate. Sodium cyanoborohydride reduction at pH 5–6 yields the racemic amine (41% yield, dr 1:1).
Table 2. Reductive Amination Optimization
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH4 | MeOH | 7 | 12 |
| NaBH3CN | THF | 5 | 38 |
| BH3·Py | DCM | 6 | 29 |
Epoxide Ring-Opening Methodology
Epoxidation of 2,3-di(thiophenyl)propene with m-chloroperbenzoic acid (mCPBA) generates the epoxide, which undergoes nucleophilic attack by aqueous ammonia at 60°C to produce the vicinal amino alcohol (57% yield, 92% ee with Sharpless asymmetric conditions).
Sulfonamide Coupling Reaction
The sulfonyl chloride (1.2 equiv) reacts with the ethanolamine derivative (1.0 equiv) in dichloromethane containing triethylamine (3.0 equiv) at 0°C→25°C over 12 hours. Quenching with ice water followed by silica gel chromatography isolates the product (68% average yield across 7 trials).
Critical Parameters:
- Solvent polarity inversely correlates with byproduct formation (DCM < THF < DMF)
- Stoichiometric base prevents HCl-mediated decomposition
- Exclusion of moisture critical for chloride reactivity retention
Spectroscopic Characterization
1H NMR (500 MHz, CDCl3):
δ 8.12 (d, J=8.5 Hz, 1H, Ar–H), 7.98 (s, 1H, Ar–H), 7.64 (d, J=8.5 Hz, 1H, Ar–H), 7.32–7.28 (m, 2H, Th–H), 7.05–6.97 (m, 4H, Th–H), 4.87 (s, 1H, OH), 3.92 (q, J=6.0 Hz, 1H, CH–N), 3.45 (dd, J=14.5, 6.0 Hz, 1H, CH2), 3.32 (dd, J=14.5, 6.0 Hz, 1H, CH2), 2.61 (s, 3H, COCH3).
13C NMR (126 MHz, CDCl3):
δ 198.4 (C=O), 144.2 (S–N), 138.7–126.3 (Ar/Th carbons), 72.5 (C–OH), 54.1 (CH–N), 43.7 (CH2), 30.1 (COCH3).
Comparative Analysis of Synthetic Routes
Table 3. Route Efficiency Comparison
| Route | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| A | 5 | 32 | 95 | 1.8 |
| B | 4 | 41 | 89 | 2.1 |
| C | 6 | 28 | 97 | 3.4 |
Route B demonstrates optimal balance between yield and practicality, though Route A remains preferable for stereochemical control in pharmaceutical applications.
Mechanistic Considerations
The sulfonamide coupling proceeds through a concerted SN2-type mechanism at the sulfonyl sulfur, as evidenced by retained configuration at the ethanolamine chiral center. Thiophene π-stacking interactions during crystallization drive spontaneous resolution of the racemic mixture into enantiopure domains.
Industrial-Scale Adaptation
Kilogram-scale production (12 L reactor) using continuous flow chemistry achieves 83% yield enhancement over batch processing:
- Microfluidic sulfonation at 115°C with SO3 gas
- Falling film chlorination with PCl5
- Plug-flow amine coupling at 5 mL/min residence time
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide?
The synthesis of structurally related sulfonamide derivatives often involves coupling reactions under anhydrous conditions. For example, similar compounds are synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in dichloromethane under nitrogen protection, followed by purification using reverse-phase HPLC with methanol-water gradients . Key steps include strict control of stoichiometry (e.g., 1.2 equivalents of anhydride) and reaction time (overnight reflux). Yield optimization may require iterative adjustments to solvent polarity and temperature gradients during purification.
Basic: Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying regiochemistry and substituent orientation, particularly for distinguishing thiophene ring positions and confirming acetyl group attachment . Infrared (IR) spectroscopy can validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1200 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) or elemental analysis should corroborate molecular formula accuracy. For crystalline samples, single-crystal X-ray diffraction (employing SHELXL for refinement) provides definitive structural confirmation .
Advanced: How can computational methods like density-functional theory (DFT) predict the electronic properties of this sulfonamide?
Hybrid DFT functionals (e.g., B3LYP) combining exact exchange and gradient-corrected correlation terms are effective for modeling electronic behavior. Becke’s three-parameter functional (B3) integrates exact exchange data, improving accuracy for thermochemical properties like ionization potentials and electron affinity . Basis sets such as 6-311++G(d,p) are recommended for sulfur-containing systems to account for polarization and diffuse effects. Post-processing analysis of frontier molecular orbitals (HOMO-LUMO gaps) can reveal reactivity trends, while Natural Bond Orbital (NBO) analysis clarifies intramolecular interactions (e.g., hydrogen bonding between hydroxyl and sulfonamide groups) .
Advanced: What experimental design considerations are critical for resolving crystallographic ambiguities in this molecule?
Crystallographic refinement using SHELXL requires high-resolution data (≤ 0.8 Å) to resolve potential disorder in the thiophene or hydroxyethyl groups. Twinning or pseudo-symmetry should be assessed via PLATON’s TWINABS. For electron density modeling, multipole refinement (e.g., using Hirshfeld atom refinement) improves accuracy for light atoms (e.g., oxygen in the acetyl group). Discrepancies between experimental and DFT-optimized geometries may arise from crystal packing effects, necessitating lattice energy calculations (e.g., with PIXEL) to quantify intermolecular forces .
Advanced: How should researchers address contradictory data between computational predictions and experimental spectroscopic results?
Systematic validation is required:
- Step 1: Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO) to mimic experimental conditions.
- Step 2: Compare calculated NMR chemical shifts (via GIAO method) with experimental data; deviations >1 ppm may indicate conformational flexibility or solvent effects .
- Step 3: For IR discrepancies, analyze vibrational modes using potential energy distribution (PED) matrices to identify overlooked couplings (e.g., C=O stretching vs. ring vibrations).
- Step 4: Cross-validate with alternative functionals (e.g., ωB97X-D for dispersion corrections) or post-Hartree-Fock methods (e.g., MP2) .
Advanced: What strategies enable the synthesis of structural analogs with modified thiophene or sulfonamide moieties?
- Thiophene substitution: Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at thiophene positions, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF as solvent .
- Sulfonamide diversification: Replace the acetyl group via nucleophilic acyl substitution (e.g., with Grignard reagents) or employ reductive amination for secondary amine derivatives .
- Steric effects: Introduce tert-butyl or cyclohexyl groups to the hydroxyethyl chain to study steric hindrance on biological activity .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Reverse-phase HPLC with C18 columns and methanol-water gradients (30% → 100% methanol) effectively removes unreacted starting materials and byproducts . For scale-up, flash chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 ratio) is cost-effective. Recrystallization from ethanol/water (7:3 v/v) enhances purity, with melting point consistency (e.g., 213–216°C) serving as a purity indicator .
Advanced: How can researchers leverage crystallographic data to inform SAR (Structure-Activity Relationship) studies?
- Hydrogen-bond networks: Identify key interactions (e.g., sulfonamide O···H-N) using Mercury software to guide modifications for enhanced binding affinity.
- Torsion angles: Analyze dihedral angles between thiophene rings and the central hydroxyethyl group to predict conformational stability in biological environments .
- Packing motifs: Correlate crystal packing (e.g., π-π stacking of thiophenes) with solubility profiles to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
